molecular formula C17H16F3N3O2 B11249856 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11249856
M. Wt: 351.32 g/mol
InChI Key: PESYNXSONFJAOE-UHFFFAOYSA-N
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Description

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a cinnoline core with a trifluoromethyl phenyl acetamide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Phenyl Group:

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-5,6,7,8-tetrahydroquinolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-(3-oxo-5,6,7,8-tetrahydronaphthyridin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific structural features, such as the cinnoline core and the trifluoromethyl phenyl acetamide substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16F3N3O2

Molecular Weight

351.32 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)12-5-7-13(8-6-12)21-15(24)10-23-16(25)9-11-3-1-2-4-14(11)22-23/h5-9H,1-4,10H2,(H,21,24)

InChI Key

PESYNXSONFJAOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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